Specific Scientific Field: Pharmacology and Biochemistry
Summary of the Application: Sophoranone (SPN) is a bioactive component of Sophora tonkinensis with various pharmacological activities. It has been studied for its in vitro and in vivo inhibitory potential against the nine major CYP enzymes .
Methods of Application or Experimental Procedures: The study evaluated the inhibitory effects of SPN on CYP2C9-mediated tolbutamide 4-hydroxylation, diclofenac 4’-hydroxylation, and losartan oxidation activities. The permeability of SPN was also tested in Caco-2 cells .
Results or Outcomes: Of the nine tested CYPs, SPN exerted the strongest inhibitory effect on CYP2C9 with the lowest IC50 (Ki) value of 0.966 ± 0.149 μM (0.503 ± 0.0383 μM), in a competitive manner . Oral co-administration of spn had no significant effect on the pharmacokinetics of diclofenac and 4’-hydroxydiclofenac in rats . The very low permeability of SPN in Caco-2 cells (Papp value of 0.115 × 10−6 cm/s), which suggests poor absorption in vivo, and its high degree of plasma protein binding (>99.9%) may lead to the lack of in vitro–in vivo correlation .
Summary of the Application: Sophoranone A and B are two new cytotoxic prenylated metabolites from the root bark of Sophora flavescens .
Sophoranone is a bioactive compound primarily extracted from the plant Sophora tonkinensis, a traditional Chinese medicinal herb. It belongs to the class of dihydroxyflavanones and is characterized by its unique structure, which includes hydroxy groups at positions 7 and 4' and prenyl groups at positions 3' and 5' on the flavanone backbone. The molecular formula of sophoranone is C30H36O4, and it has garnered attention for its diverse pharmacological properties, particularly in the field of oncology and inflammation .
Studies suggest that Sophoranone may promote muscle repair by stimulating the differentiation of myogenic cells, which are responsible for muscle growth and regeneration []. It achieves this by increasing the expression of genes associated with muscle development []. Additionally, research indicates potential anti-cancer properties of Sophoranone, although the exact mechanism remains unclear [].
These reactions are critical for understanding how sophoranone interacts with biological systems and its potential therapeutic effects.
Sophoranone exhibits significant biological activities, including:
Sophoranone can be synthesized through several methods:
Sophoranone has several applications in various fields:
Studies on sophoranone's interactions with other compounds have revealed:
These interactions highlight the importance of understanding how sophoranone behaves in complex biological systems.
Several compounds share structural similarities with sophoranone, contributing to its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Flavonoids | Polyphenolic compounds | Broad range of biological activities |
Genistein | Isoflavonoid | Known for anti-cancer properties |
Quercetin | Flavonol | Antioxidant and anti-inflammatory effects |
Luteolin | Flavonoid | Exhibits neuroprotective properties |
Kaempferol | Flavonol | Antioxidant and anti-cancer activities |
Sophoranone's unique prenylated structure distinguishes it from these similar compounds, potentially enhancing its bioactivity and pharmacological profile. Its specific interactions and effects warrant further investigation to fully understand its therapeutic potential.